molecular formula C19H28O3 B149917 (8)-Shogaol CAS No. 36700-45-5

(8)-Shogaol

Cat. No. B149917
CAS RN: 36700-45-5
M. Wt: 276.4 g/mol
InChI Key: LGZSMXJRMTYABD-MDZDMXLPSA-N
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Description

Shogaols are active constituents found in ginger (Zingiber officinale Roscoe) and are known for their pungent taste, especially in dried ginger. They are formed from gingerols through dehydration reactions. Shogaols, including (8)-Shogaol, have been reported to possess a wide range of biological activities such as anti-inflammatory, anticancer, antioxidant, antimicrobial, anti-allergic, and various central nervous system activities .

Synthesis Analysis

The synthesis of shogaol analogues has been explored to understand their structure-activity relationship and to develop compounds with higher anti-tumor activity. One study synthesized 31 analogues of shogaol using zingerone as the starting material through a four-step reaction without protective groups. The study found that the absence of the unsaturated ketone and the phenolic hydroxyl group reduced the anti-tumor activity of shogaol . Another study reported the protection-, salt-, and metal-free synthesis of shogaol using dimethylammonium dimethyl carbamate (DIMCARB), which promoted Mannich-type condensation .

Molecular Structure Analysis

The molecular structure of shogaols, including (8)-Shogaol, is characterized by an unsaturated ketone and a phenolic hydroxyl group. The length of the side chain has been shown to be important for the biological activity of shogaols. Specifically, the efficacy of cell protection from beta-amyloid insult by shogaols improved as the length of the side chain increased .

Chemical Reactions Analysis

Shogaols undergo various chemical reactions that are significant for their biological activities. For instance, gingerol analogues can thermally undergo dehydration reactions to form shogaols . The metabolites of (6)-Shogaol, which may share similar properties with (8)-Shogaol, retain bioactivity in cancer cells and have low toxicity in normal cells, as demonstrated by the synthesis and biological evaluation of these metabolites .

Physical and Chemical Properties Analysis

Shogaols are thermally labile compounds that contribute to the pungent taste of dried ginger. Their physical and chemical properties are closely related to their biological activities. For example, the anti-tumor activity of shogaol analogues is influenced by the presence of the unsaturated ketone and the phenolic hydroxyl group, as well as the steric hindrance of substituents .

Relevant Case Studies

Several studies have investigated the biological activities of shogaols in various cancer cell lines. (6)-Shogaol has been shown to inhibit breast cancer cell invasion by reducing matrix metalloproteinase-9 expression , induce autophagy in non-small cell lung cancer cells , and cause cell cycle arrest and apoptosis in human hepatoma cells . Additionally, (6)-Shogaol has been found to be more effective than 6-gingerol and curcumin in inhibiting tumor promotion in mice . These studies provide insights into the potential therapeutic applications of shogaols, including (8)-Shogaol, in cancer treatment.

Scientific Research Applications

  • Mathematics Applications : This involves solving problems involving right triangles which requires the use of a system of equations. A common method for determining the height of an object whose base is inaccessible is that of measuring the angle of elevation from two different places in front of the object .

  • Statistics Applications : This involves solving systems of equations, finding the equilibrium point when a demand and a supply equation are given, and finding the break-even point when the revenue and the cost functions are given .

  • Job Applications : This is about a scenario where Ben originally filled out 8 more applications than Henry. Then each boy filled out 3 additional applications .

  • Housing Voucher Applications : When additional funds become available to assist new families, HUD invites PHAs to submit applications for funds for additional housing vouchers .

  • Mathematics Applications : This involves solving problems involving right triangles which requires the use of a system of equations. A common method for determining the height of an object whose base is inaccessible is that of measuring the angle of elevation from two different places in front of the object .

  • Statistics Applications : This involves solving systems of equations, finding the equilibrium point when a demand and a supply equation are given, and finding the break-even point when the revenue and the cost functions are given .

  • Job Applications : This is about a scenario where Ben originally filled out 8 more applications than Henry. Then each boy filled out 3 additional applications .

  • Housing Voucher Applications : When additional funds become available to assist new families, HUD invites PHAs to submit applications for funds for additional housing vouchers .

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSMXJRMTYABD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8)-Shogaol

CAS RN

36700-45-5, 104186-07-4
Record name (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
763
Citations
S Jo, S Samarpita, JS Lee, YJ Lee, JE Son… - Pharmacological …, 2022 - Elsevier
… In order to understand the molecular mechanism of 8-shogaol, we examined the effect of 8-shogaol on TNF-α, IL-1β, and IL-17 signaling pathways. As NF-κB has been reported to be …
Number of citations: 12 www.sciencedirect.com
Y Bare, S Mansur, SSND Tiring… - … Ilmu Pendidikan: E …, 2020 - journal-center.litpam.com
… The aim of the research is to investigate and analyze role 8-shogaol againts JNK. Protein JNK (ID: 464Y) was taken from Protein Data Bank and ligand 8-shogaol (CID:6442560 ) …
Number of citations: 20 journal-center.litpam.com
HR Kim, EM Noh, SY Kim - Heliyon, 2023 - cell.com
… In this study, we demonstrated, for the first time that 8-shogaol and 10-shogaol produced 255 … Therefore, our results suggest that 8-shogaol and 10-shogaol 347 can be used as natural …
Number of citations: 2 www.cell.com
PC Shieh, YO Chen, DH Kuo, FA Chen… - Journal of agricultural …, 2010 - ACS Publications
Ginger, the rhizome of Zingiber officinale , is a traditional medicine with a carminative effect and antinausea, anti-inflammatory, and anticarcinogenic properties. This study examined the …
Number of citations: 38 pubs.acs.org
CC Chen, RT Rosen, CT Ho - Journal of Chromatography A, 1986 - Elsevier
… Two homologous series of isomeric shogaol compounds, cis- and trans,-6-shogaol, 8-shogaol, 10-shogaol, 12-shogaol and syn- and anti-methyl-6-shogaol, methyl-8-shogaol, methyl-…
Number of citations: 56 www.sciencedirect.com
L He, J Xu, Q Wang, Y Zhang, Z Qin, Y Yu, Z Qian… - RSC …, 2018 - pubs.rsc.org
Shogaols, mainly [6]-shogaol (6S), [8]-shogaol (8S) and [10]-shogaol (10S), the predominant and characteristic pungent phytochemicals in ginger, are responsible for most of its …
Number of citations: 2 pubs.rsc.org
RB van Breemen, Y Tao, W Li - Fitoterapia, 2011 - Elsevier
… However, the present study shows that 8-shogaol is a more potent inhibitor, not a weaker … Quantitative analysis of 10-gingerol, 8-shogaol and 10-shogaol in the ginger extract was …
Number of citations: 251 www.sciencedirect.com
A Ghasemzadeh, HZE Jaafar, A Baghdadi… - Molecules, 2018 - mdpi.com
… rubrum Theilade) showed that vacuum oven drying at 45 C resulted in increasing of 6- and 8-shogaol content and antioxidant activity compared to shade (average temperature of 15 C) …
Number of citations: 59 www.mdpi.com
JH Lee, YG Kim, P Choi, J Ham, JG Park… - Frontiers in cellular and …, 2018 - frontiersin.org
… The gingerols and shogaols (6-gingerol, 8-gingerol, 10-gingerol, 6-shogaol, 8-shogaol, and 10-shogaol) used in this study were purchased from Sigma-Aldrich (St. Louis, USA) and …
Number of citations: 83 www.frontiersin.org
S Sang, J Hong, H Wu, J Liu, CS Yang… - Journal of agricultural …, 2009 - ACS Publications
Ginger, the rhizome of the plant Zingiber officinale , has received extensive attention because of its antioxidant, anti-inflammatory, and antitumor activities. Most researchers have …
Number of citations: 213 pubs.acs.org

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